Azetidin-3-one Hydrochloride

Ring strain Stability Reactivity

Azetidin-3-one hydrochloride delivers a unique balance of ring strain and stability that indolines and pyrrolidines cannot match. Its reactive carbonyl within the strained azetidine ring enables controlled ring-opening under mild conditions, enhancing selectivity and pharmacokinetic profiles in kinase inhibitors and CNS-targeted GPCR ligands. Choose this high-purity solid for reproducible spirocyclic and fused-ring synthesis in medicinal chemistry.

Molecular Formula C3H6ClNO
Molecular Weight 107.54 g/mol
CAS No. 17557-84-5
Cat. No. B092433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidin-3-one Hydrochloride
CAS17557-84-5
Molecular FormulaC3H6ClNO
Molecular Weight107.54 g/mol
Structural Identifiers
SMILESC1C(=O)CN1.Cl
InChIInChI=1S/C3H5NO.ClH/c5-3-1-4-2-3;/h4H,1-2H2;1H
InChIKeyRFBXEQYQSIJAJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azetidin-3-one Hydrochloride (CAS 17557-84-5): A Strained 4-Membered Heterocyclic Ketone Building Block


Azetidin-3-one hydrochloride (CAS 17557-84-5) is a four-membered nitrogen-containing heterocyclic ketone supplied as a stable hydrochloride salt . It features a reactive carbonyl group within a strained azetidine ring, making it a versatile intermediate in organic synthesis and medicinal chemistry [1]. The compound is typically provided as a solid with a purity of 95–98%, stored under inert atmosphere at 2–8°C .

Why Azetidin-3-one Hydrochloride Cannot Be Replaced by Common Heterocyclic Ketones


Azetidin-3-one hydrochloride exhibits a unique balance of ring strain and stability that directly impacts its reactivity profile in synthetic transformations . While aziridines are more strained and prone to uncontrolled decomposition, pyrrolidines are less reactive and require harsher conditions for ring-opening [1]. The presence of the carbonyl group at the 3-position further distinguishes it from azetidin-2-ones (β-lactams), which have different electronic properties and nucleophilic susceptibility [2]. These inherent structural and electronic differences mean that substituting this compound with a structurally similar analog will alter reaction outcomes, often leading to reduced yields, different stereochemical results, or complete failure of the intended transformation.

Quantitative Evidence Guide: Azetidin-3-one Hydrochloride vs. Structural Analogs


Ring Strain and Stability: Balancing Reactivity and Handling

Azetidin-3-one hydrochloride exhibits a unique balance of ring strain and stability, positioning its reactivity between the highly strained aziridine and the less strained pyrrolidine . This balance is critical for controlled synthetic transformations: it is more reactive than pyrrolidine, allowing for milder reaction conditions, yet more stable than aziridine, reducing the risk of premature decomposition and improving handling [1]. While precise ring strain energies (in kcal/mol) for azetidin-3-one hydrochloride are not explicitly reported, the qualitative ordering is well-established in the literature.

Ring strain Stability Reactivity Heterocyclic chemistry

Solubility Profile: Facilitating Reactions in Polar Media

Azetidin-3-one hydrochloride demonstrates high solubility in water and polar organic solvents such as DMSO and methanol, while exhibiting poor solubility in non-polar solvents like dichloromethane and toluene unless neutralized . This solubility profile is advantageous for reactions conducted in aqueous or polar media. In contrast, the free base (azetidin-3-one) has different solubility characteristics, and common heterocyclic ketones like N-Boc-azetidin-3-one or pyrrolidin-3-one show varying solubility profiles that may necessitate different solvent systems [1].

Solubility Reaction medium Synthetic utility

Azetidine Scaffold Advantages in Drug Discovery: Enhanced Selectivity and Pharmacokinetics

In a comparative study of scaffolds for inhaled DDR1/2 inhibitors, an azetidine-based compound (Compound 37) demonstrated superior properties over indoline and pyrrolidine analogs [1]. The azetidine compound exhibited nanomolar potency, improved kinase selectivity, reduced cardiotoxicity risk, and an excellent inhaled pharmacokinetic (PK) profile [1]. This validates the azetidine scaffold as a privileged structure for optimizing drug-like properties.

Kinase inhibition Selectivity Pharmacokinetics Inhaled drug delivery

Vasopressin V1a Antagonism: Potent Affinity and CNS Penetration

The azetidinone scaffold, exemplified by LY307174, has been validated as a lead for vasopressin V1a receptor antagonists [1]. LY307174 exhibited an IC50 of 45 nM at the human V1a receptor. Subsequent optimization within this series yielded compounds with Ki values below 1 nM and brain levels after oral dosing approximately 100-fold higher than their receptor affinities, demonstrating potential for CNS-active therapeutics [1].

Vasopressin receptor IC50 CNS drug discovery Oral bioavailability

Optimal Application Scenarios for Azetidin-3-one Hydrochloride Based on Quantitative Evidence


Synthesis of Kinase Inhibitors with Improved Selectivity and PK Profiles

When designing novel kinase inhibitors, particularly for inhaled or CNS delivery, incorporating the azetidine scaffold can enhance selectivity and pharmacokinetic properties. Evidence shows that azetidine-based compounds outperform indolines and pyrrolidines in these parameters [1].

Development of CNS-Active Therapeutics Targeting GPCRs

For programs targeting CNS disorders via GPCRs such as the vasopressin V1a receptor, the azetidinone core enables the development of highly potent, orally bioavailable, and brain-penetrant candidates [2].

Controlled Ring-Opening Reactions in Aqueous or Polar Media

When a synthetic route requires a heterocyclic ketone that undergoes controlled ring-opening under mild conditions, azetidin-3-one hydrochloride's balanced strain and high solubility in polar solvents make it an ideal choice .

Construction of Spirocyclic and Fused Heterocyclic Scaffolds

The compound's reactivity profile is well-suited for generating spirocyclic and fused ring systems, which are valuable in expanding chemotherapeutic space [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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